2-Cyclobutylcyclobutan-1-amine hydrochloride
Overview
Description
2-Cyclobutylcyclobutan-1-amine hydrochloride (2-CBCB-HCl) is a cyclic amine that has been widely studied in the scientific community due to its unique properties and potential applications. It is a colorless, odorless, and water-soluble compound that can be synthesized from 1-chloro-2-methyl-2-cyclobutylcyclobutan-1-amine hydrochloride (1-CMCB-HCl) and a base, such as potassium hydroxide. This compound has been used in various scientific research applications, including drug discovery, biochemical research, and pharmacological studies. In addition, 2-CBCB-HCl has been studied for its potential therapeutic effects, including its ability to act as an agonist at a variety of receptor sites.
Scientific Research Applications
2-Cyclobutylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803589-67-4 . It’s a powder that is stored at room temperature . It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned in the available sources .
It’s important to note that the use of this compound, like any other chemical, should be done under the guidance of a qualified professional and in compliance with all safety regulations. The safety information for this compound includes hazard statements such as H315, H319, H335, and precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
It’s important to note that the use of this compound, like any other chemical, should be done under the guidance of a qualified professional and in compliance with all safety regulations. The safety information for this compound includes hazard statements such as H315, H319, H335, and precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
It’s important to note that the use of this compound, like any other chemical, should be done under the guidance of a qualified professional and in compliance with all safety regulations. The safety information for this compound includes hazard statements such as H315, H319, H335, and precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-cyclobutylcyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-4-7(8)6-2-1-3-6;/h6-8H,1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYMNCYNYGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylcyclobutan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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